molecular formula C18H20ClN3O2 B2729259 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide CAS No. 2034546-12-6

4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide

Cat. No.: B2729259
CAS No.: 2034546-12-6
M. Wt: 345.83
InChI Key: ZSTSCQCFNYVBHX-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide is a complex organic compound that features a chlorophenyl group, a pyrazolo-pyridine ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazolo-pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

    Formation of the butanamide moiety: This can be done through amidation reactions where the amine group reacts with a butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazole structure but has different substituents.

    7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Another compound with a similar core structure but different functional groups.

Uniqueness

4-(4-chlorophenyl)-4-oxo-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-6-4-13(5-7-15)17(23)8-9-18(24)20-11-14-12-21-22-10-2-1-3-16(14)22/h4-7,12H,1-3,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSCQCFNYVBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CCC(=O)C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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